molecular formula C15H22O2 B3357014 Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester CAS No. 69844-32-2

Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester

Cat. No.: B3357014
CAS No.: 69844-32-2
M. Wt: 234.33 g/mol
InChI Key: NBUBCJBQVQEAAC-UHFFFAOYSA-N
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Description

Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester, also known as thymyl 2-methylbutyrate, is an organic compound with the molecular formula C15H22O2. This ester is derived from butanoic acid and thymol, a naturally occurring monoterpenoid phenol. It is known for its pleasant aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester typically involves the esterification of 2-methylbutanoic acid with thymol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of solid acid catalysts in a packed bed reactor can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methylbutanoic acid and thymol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-methylbutanoic acid and thymol.

    Reduction: 2-methylbutanol and 5-methyl-2-(1-methylethyl)phenol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester is used as a model compound to study esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.

Biology

In biological research, this ester is studied for its potential antimicrobial properties due to the presence of thymol, which is known for its antiseptic qualities.

Medicine

While not widely used in medicine, derivatives of thymol are investigated for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry

In the fragrance and flavor industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism by which butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester exerts its effects is primarily through its interaction with biological membranes and enzymes. Thymol, a component of the ester, is known to disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial action is attributed to the ability of thymol to integrate into lipid bilayers, altering membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-methyl-, 2-(1-methylethyl)phenyl ester: Similar structure but lacks the additional methyl group on the phenyl ring.

    Butanoic acid, 2-methyl-, 4-methyl-2-(1-methylethyl)phenyl ester: Similar structure with a different position of the methyl group on the phenyl ring.

    Butanoic acid, 2-methyl-, 3-methyl-2-(1-methylethyl)phenyl ester: Another positional isomer with the methyl group in a different location.

Uniqueness

Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester is unique due to the specific positioning of the methyl and isopropyl groups on the phenyl ring, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This specific structure also contributes to its distinct aroma, making it particularly valuable in the fragrance industry.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h7-10,12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUBCJBQVQEAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1=C(C=CC(=C1)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990114
Record name 5-Methyl-2-(propan-2-yl)phenyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69844-32-2
Record name Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069844322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(propan-2-yl)phenyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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